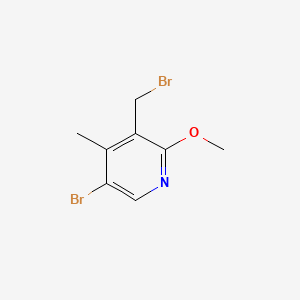
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine atoms at the 5 and 3 positions, a methoxy group at the 2 position, and a methyl group at the 4 position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of 3-methyl-2-methoxy-4-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated pyridines.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on cellular processes. It may also be employed in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to target sites.
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxy-4-methylpyridine: Lacks the bromomethyl group at the 3 position.
3-Bromo-2-methoxy-4-methylpyridine: Lacks the bromine atom at the 5 position.
2-Methoxy-4-methylpyridine: Lacks both bromine atoms and the bromomethyl group.
Uniqueness: 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.
Propriétés
Formule moléculaire |
C8H9Br2NO |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
5-bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-5-6(3-9)8(12-2)11-4-7(5)10/h4H,3H2,1-2H3 |
Clé InChI |
DLAYDDXLVDTJOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















